methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
Brand Name: Vulcanchem
CAS No.: 329205-47-2
VCID: VC10788032
InChI: InChI=1S/C8H10N2O3S/c1-13-7(12)3-2-6(11)10-8-9-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,10,11)
SMILES: COC(=O)CCC(=O)NC1=NC=CS1
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol

methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate

CAS No.: 329205-47-2

Cat. No.: VC10788032

Molecular Formula: C8H10N2O3S

Molecular Weight: 214.24 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate - 329205-47-2

Specification

CAS No. 329205-47-2
Molecular Formula C8H10N2O3S
Molecular Weight 214.24 g/mol
IUPAC Name methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate
Standard InChI InChI=1S/C8H10N2O3S/c1-13-7(12)3-2-6(11)10-8-9-4-5-14-8/h4-5H,2-3H2,1H3,(H,9,10,11)
Standard InChI Key JDWOYXXSBRCZBU-UHFFFAOYSA-N
SMILES COC(=O)CCC(=O)NC1=NC=CS1
Canonical SMILES COC(=O)CCC(=O)NC1=NC=CS1

Introduction

Chemical Identity and Structural Features

Methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate (IUPAC name: methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate) is a white crystalline solid with the molecular formula C₈H₁₀N₂O₃S and a molecular weight of 214.24 g/mol . The compound’s structure comprises a thiazole ring substituted at the 2-position by an amino group, which is further connected to a 4-oxobutanoate ester (Figure 1). Its key identifiers include:

PropertyValueSource
CAS Registry Number329205-47-2
SynonymsN-Thiazol-2-yl-succinamic acid methyl ester
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24 g/mol

The thiazole ring contributes to the compound’s aromaticity and potential for hydrogen bonding, while the ester and ketone functionalities enhance its reactivity in nucleophilic and electrophilic reactions.

Synthesis and Reaction Pathways

The synthesis of methyl 4-oxo-4-(1,3-thiazol-2-ylamino)butanoate is typically achieved through a condensation reaction between 2-aminothiazole and methyl 4-chloroacetoacetate under basic conditions. A seminal study by Hussein et al. (2020) demonstrated a related pathway for ethyl 4-oxo-4-(thiazol-2-ylamino)butanoate (11), where 2-aminothiazole reacted with ethyl chloroacetate in the presence of sodium ethoxide . Adapting this method for the methyl ester variant would involve substituting ethyl chloroacetate with methyl chloroacetate, followed by dehydrohalogenation to form the target compound (Scheme 1) .

Mechanistic Insights:

  • Nucleophilic Attack: The sodium salt of 2-aminothiazole attacks the α-carbon of methyl chloroacetate, displacing chloride and forming an intermediate.

  • Elimination: Loss of an acetaldehyde molecule facilitates cyclization, yielding the 4-oxobutanoate backbone .

This route offers moderate yields (40–60%) and requires purification via recrystallization from ethanol .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The methyl ester group exhibits a singlet at δ 3.70 ppm (3H, COOCH₃), while the thiazole protons resonate as doublets at δ 6.91 ppm (1H, H-4) and δ 7.39 ppm (1H, H-5) . The NH proton appears as a broad singlet at δ 12.81 ppm .

  • ¹³C NMR: Key signals include δ 170.2 ppm (C=O of ester), δ 167.8 ppm (C=O of ketone), and δ 154.0 ppm (C-2 of thiazole) .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is observed at m/z 215.1, consistent with the molecular weight of 214.24 g/mol . Fragmentation patterns indicate cleavage of the ester group (loss of 32 Da, corresponding to CH₃OH) .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightSolubility (mg/mL)Biological Activity
Methyl 4-oxo-4-(thiazol-2-ylamino)butanoate214.2412.5 (H₂O)Not reported
Ethyl 4-oxo-4-(thiazol-2-ylamino)butanoate 228.278.2 (H₂O)Antibacterial
Methyl 4-oxo-4-[4-(trifluoromethyl)-2,3-dihydroindol-1-yl]butanoate 301.260.3 (H₂O)Not reported

Key observations:

  • The methyl ester derivative exhibits higher aqueous solubility than its ethyl counterpart, likely due to reduced hydrophobicity .

  • Trifluoromethyl substitution drastically reduces solubility, highlighting the impact of electronegative groups .

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